6-(tert-Butylthio)-2-methyl-3-vinylpyridine 6-(tert-Butylthio)-2-methyl-3-vinylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20350980
InChI: InChI=1S/C12H17NS/c1-6-10-7-8-11(13-9(10)2)14-12(3,4)5/h6-8H,1H2,2-5H3
SMILES:
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol

6-(tert-Butylthio)-2-methyl-3-vinylpyridine

CAS No.:

Cat. No.: VC20350980

Molecular Formula: C12H17NS

Molecular Weight: 207.34 g/mol

* For research use only. Not for human or veterinary use.

6-(tert-Butylthio)-2-methyl-3-vinylpyridine -

Specification

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
IUPAC Name 6-tert-butylsulfanyl-3-ethenyl-2-methylpyridine
Standard InChI InChI=1S/C12H17NS/c1-6-10-7-8-11(13-9(10)2)14-12(3,4)5/h6-8H,1H2,2-5H3
Standard InChI Key BCOFYHGVDFGARD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)SC(C)(C)C)C=C

Introduction

6-(tert-Butylthio)-2-methyl-3-vinylpyridine is a specialty organosulfur compound with the molecular formula C12H17NSC_{12}H_{17}NS and CAS number 383127-32-0. This compound features a pyridine ring substituted with a tert-butylthio group at the 6-position, a methyl group at the 2-position, and a vinyl group at the 3-position. Its unique structural properties make it significant in various chemical applications, particularly in organic synthesis and polymerization processes .

Structural Characteristics

The molecular structure of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine consists of:

  • Pyridine Ring: A six-membered aromatic heterocyclic ring containing one nitrogen atom.

  • tert-Butylthio Substituent: Positioned at the 6-position, this bulky group contributes steric hindrance and modifies electronic properties.

  • Methyl Group: Located at the 2-position, influencing the compound's reactivity.

  • Vinyl Group: At the 3-position, enabling participation in addition reactions and polymerization processes.

Synthesis

The synthesis of 6-(tert-Butylthio)-2-methyl-3-vinylpyridine typically involves nucleophilic substitution reactions. A common synthetic route is the reaction of 2-methyl-3-vinylpyridine with tert-butylthiol in the presence of a base. The reaction mechanism includes:

  • Deprotonation of tert-butylthiol to form a nucleophile.

  • Nucleophilic attack on the electrophilic carbon at the 6-position of the pyridine ring.

  • Optimization of reaction conditions (e.g., solvent choice, temperature) to enhance yield and purity.

Table 2: Key Reaction Parameters

ParameterOptimal Conditions
BaseSodium hydroxide
SolventDimethylformamide
Temperature~80°C
Reaction Time~6 hours

Chemical Reactivity

The compound's reactivity stems from its functional groups:

  • Vinyl Group: Enables addition reactions (e.g., polymerization).

  • Pyridine Nitrogen: Acts as a nucleophile or ligand in coordination chemistry.

  • tert-Butylthio Group: Modifies steric and electronic properties, influencing reaction pathways.

Applications:

  • Polymerization: Functions as a monomer for copolymer synthesis, enhancing material properties such as thermal stability.

  • Catalysis: The pyridine nitrogen can coordinate with metal catalysts for cross-coupling reactions.

Applications in Organic Synthesis

Due to its functional diversity, 6-(tert-Butylthio)-2-methyl-3-vinylpyridine is utilized in:

  • Complex Molecule Construction: Facilitates the creation of intricate molecular architectures.

  • Material Science: Enhances properties of polymers used in coatings and adhesives.

  • Catalyst Design: Serves as a ligand in metal-catalyzed transformations .

Challenges and Limitations

While versatile, certain challenges exist:

  • Steric Hindrance: The bulky tert-butylthio group can limit accessibility to reactive sites.

  • Stability Concerns: Sensitivity to oxidation or hydrolysis under certain conditions may restrict its use.

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